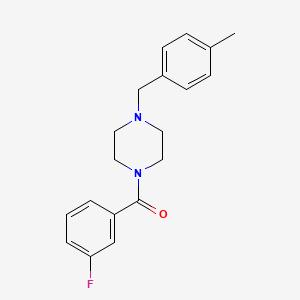
3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone, also known as DMMA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DMMA is a member of the acridine family of compounds, which are known for their diverse biological activities such as anti-cancer, anti-viral, and anti-inflammatory properties. In
科学研究应用
3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone has been the subject of scientific research due to its potential applications in various fields. 3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. 3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone has also been shown to exhibit anti-viral activity by inhibiting the replication of the hepatitis C virus. In addition, 3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
作用机制
The mechanism of action of 3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone has been shown to inhibit the activity of the proteasome, which is responsible for the degradation of proteins in cells. 3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone has also been shown to inhibit the activity of the JAK/STAT signaling pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone has been shown to exhibit a variety of biochemical and physiological effects. 3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone has been shown to induce apoptosis in cancer cells by activating the caspase cascade. 3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone has also been shown to inhibit the replication of the hepatitis C virus by inhibiting the activity of the NS3/4A protease. In addition, 3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activity of the NF-κB signaling pathway.
实验室实验的优点和局限性
3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone has several advantages for lab experiments, including its high potency and selectivity. 3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone is also relatively easy to synthesize using a variety of methods. However, 3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone also has several limitations for lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for 3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone research. One direction is to further investigate its potential anti-cancer activity and to develop 3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone-based drugs for cancer treatment. Another direction is to investigate its potential anti-viral activity and to develop 3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone-based drugs for the treatment of viral infections. In addition, further research is needed to fully understand the mechanism of action of 3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone and to identify potential targets for drug development.
合成方法
3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone can be synthesized using a variety of methods, including the Pictet-Spengler reaction, the Mannich reaction, and the Buchwald-Hartwig coupling reaction. The Pictet-Spengler reaction involves the condensation of an indole or tryptamine with an aldehyde or ketone in the presence of an acid catalyst to form a tetrahydro-β-carboline intermediate, which is then oxidized to form 3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone. The Mannich reaction involves the condensation of an amine, an aldehyde, and a ketone to form a β-amino ketone intermediate, which is then cyclized to form 3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone. The Buchwald-Hartwig coupling reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst to form 3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone.
属性
IUPAC Name |
3,3-dimethyl-9-(methylamino)-2,4-dihydroacridin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-16(2)8-12-14(13(19)9-16)15(17-3)10-6-4-5-7-11(10)18-12/h4-7H,8-9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGKEQQZGDFJRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC3=CC=CC=C3C(=C2C(=O)C1)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dimethyl-9-(methylamino)-3,4-dihydroacridin-1(2H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5806145.png)
![3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B5806146.png)

![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5806177.png)

![2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5806192.png)
![2-(2-isopropyl-5-methylphenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5806202.png)
![3-(phenylthio)-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5806216.png)




![5,6,8-trimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5806256.png)
![ethyl {[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5806270.png)